2-(3-Ethoxy-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Ethoxy-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of ethoxy, fluoro, and methoxy substituents on the phenyl ring, which can influence its reactivity and applications.
Preparation Methods
The synthesis of 2-(3-Ethoxy-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of the corresponding aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(3-Ethoxy-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.
Substitution: The ethoxy, fluoro, and methoxy groups on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
2-(3-Ethoxy-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Material Science: It is used in the preparation of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid derivative. This complex undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or substituted alkene product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar compounds to 2-(3-Ethoxy-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic acid derivatives such as:
Phenylboronic Acid: Lacks the ethoxy, fluoro, and methoxy substituents, making it less versatile in certain reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group but lacks the ethoxy and fluoro substituents, affecting its reactivity and applications.
2-Fluoro-4-methoxyphenylboronic Acid: Similar in structure but lacks the ethoxy group, which can influence its chemical behavior.
The uniqueness of this compound lies in its specific combination of substituents, which can enhance its reactivity and broaden its range of applications in organic synthesis and material science.
Properties
Molecular Formula |
C15H22BFO4 |
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Molecular Weight |
296.14 g/mol |
IUPAC Name |
2-(3-ethoxy-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BFO4/c1-7-19-13-11(18-6)9-8-10(12(13)17)16-20-14(2,3)15(4,5)21-16/h8-9H,7H2,1-6H3 |
InChI Key |
CXFCMRRTFOSZRY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)OCC)F |
Origin of Product |
United States |
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